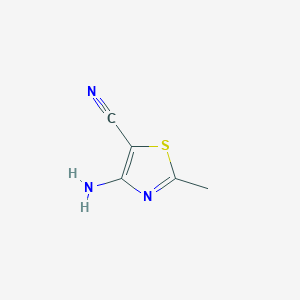
4-Amino-2-methyl-1,3-thiazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-methyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-1,3-thiazole-5-carbonitrile typically involves the reaction of 2-methylthiazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
4-Amino-2-methyl-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
4-Amino-2-methyl-1,3-thiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery for developing new therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-2-methyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways .
類似化合物との比較
Similar Compounds
2-aminothiazole: A related compound with similar biological activities.
4-methylthiazole: Another thiazole derivative with distinct properties.
5-amino-2-methylthiazole: A structural isomer with different reactivity.
Uniqueness
4-Amino-2-methyl-1,3-thiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a nitrile group on the thiazole ring makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C5H5N3S |
|---|---|
分子量 |
139.18 g/mol |
IUPAC名 |
4-amino-2-methyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C5H5N3S/c1-3-8-5(7)4(2-6)9-3/h7H2,1H3 |
InChIキー |
VPFJZALAHMKWCY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















